2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring a 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group and a methylthio linker. Its structural complexity combines heterocyclic motifs known for bioactivity, including antimicrobial and kinase inhibitory effects .
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O3S2/c1-29-14-6-4-5-13(11-14)27-21(28)19-17(9-10-31-19)24-22(27)32-12-18-25-20(26-30-18)15-7-2-3-8-16(15)23/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQBMIHCEXHRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activity, particularly in cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step chemical reactions. The reported methods often include the use of starting materials such as 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones and various aromatic aldehydes. The incorporation of the oxadiazole moiety enhances the bioactivity of the final compounds.
Biological Activity
The biological activity of the compound is primarily evaluated through in vitro assays against various cancer cell lines. Notable findings include:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For instance, IC50 values for some derivatives have been reported as low as 0.94 µM for A549 cells, indicating potent anti-proliferative effects .
- Mechanism of Action : The biological activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds derived from thieno[3,2-d]pyrimidine cores have shown inhibition of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which plays a crucial role in estrogen metabolism .
Data Table: Biological Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 19 | A549 | 0.94 | Inhibition of cell proliferation |
| 15 | MCF-7 | 1.25 | Apoptosis induction |
| 6b | HepG2 | 0.88 | 17β-HSD1 inhibition |
| II | SKOV3 | 11.94 | EGFR inhibition |
Case Studies
Recent studies have highlighted the effectiveness of thieno[3,2-d]pyrimidinones in various cancer models:
- MCF-7 and A549 Cells : A study demonstrated that derivative 19 inhibited growth significantly across multiple cell lines with minimal toxicity to normal liver cells .
- Colorectal Cancer : Another investigation into derivatives showed promising results against HCT116 and SW480 cells with IC50 values ranging from 3.83 to 11.94 µM .
- Mechanistic Insights : Molecular docking studies indicate that these compounds can effectively bind to active sites of enzymes like EGFR and PI3K, suggesting a multi-target approach in their anticancer activity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine moieties exhibit promising anticancer properties. The incorporation of the oxadiazole and chlorophenyl groups may enhance the cytotoxicity against various cancer cell lines. A study focused on similar thieno[3,2-d]pyrimidine derivatives showed significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The presence of the oxadiazole ring in the compound has been associated with antimicrobial activity. Compounds with this structure have demonstrated efficacy against a range of bacterial and fungal pathogens. In vitro studies have shown that derivatives exhibit potent antibacterial activity compared to standard antibiotics, making them candidates for further development as antimicrobial agents .
Neuropharmacological Applications
The thieno[3,2-d]pyrimidine scaffold has been explored for its neuroprotective effects. Research suggests that derivatives can modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Variations in substituents on the thieno and oxadiazole rings can significantly alter biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Increases lipophilicity and cellular uptake |
| Methoxyphenyl | Enhances selectivity for certain targets |
| Oxadiazole | Contributes to antimicrobial and anticancer properties |
Case Studies
- Anticancer Study : A recent study evaluated a series of thieno[3,2-d]pyrimidine derivatives, including variants of the target compound. Results indicated that compounds with similar oxadiazole structures exhibited IC50 values in the low micromolar range against breast cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related thieno[3,2-d]pyrimidines against MRSA strains. The results showed that modifications to the oxadiazole ring improved potency by up to threefold compared to standard treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
*Calculated based on formula: C₂₃H₁₆ClN₃O₃S₂.
Physicochemical Properties
- Lipophilicity : The target compound’s 3-methoxyphenyl group increases hydrophilicity compared to fluorinated derivatives (e.g., 1326832-85-2) .
- Thermal Stability : Analogues with methyl or chloro substituents (e.g., ) exhibit higher melting points (>160°C), suggesting the target compound shares similar stability due to aromatic stacking.
- Solubility : Methoxy groups enhance aqueous solubility relative to halogenated analogues, as seen in compounds like 3c (mp 177–179°C, hexane/CH₂Cl₂) .
Q & A
Basic: What synthetic strategies are recommended for constructing the thieno[3,2-d]pyrimidin-4(3H)-one core?
Methodological Answer:
The thieno[3,2-d]pyrimidinone scaffold is typically synthesized via cyclization of thiophene derivatives with urea or thiourea under acidic conditions. Key steps include:
- Cyclocondensation: Reacting 2-aminothiophene-3-carboxylates with urea/thiourea in polyphosphoric acid (PPA) at 120–150°C to form the pyrimidinone ring .
- Regioselectivity Control: Substituents on the thiophene ring (e.g., electron-withdrawing groups) influence reaction pathways. For example, methoxy groups at the 3-position require protection/deprotection strategies to avoid side reactions .
- Validation: Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, acetonitrile/water gradient) .
Basic: How should researchers characterize the substituent effects of the 2-chlorophenyl-1,2,4-oxadiazole moiety?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: The 1,2,4-oxadiazole ring protons resonate at δ 8.2–8.5 ppm (¹H NMR), while the chlorine substituent induces deshielding in adjacent protons. Compare with reference data for 3-(2-chlorophenyl)-1,2,4-oxadiazole derivatives .
- IR: Look for C=N stretching vibrations at 1600–1650 cm⁻¹ and C-O-C (oxadiazole) at 1250–1300 cm⁻¹ .
- Computational Modeling: Use DFT (B3LYP/6-31G*) to assess electronic effects on reactivity. The 2-chlorophenyl group enhances electrophilicity at the oxadiazole C5 position, critical for thioether bond formation .
Basic: What analytical techniques are critical for verifying the thioether linkage in this compound?
Methodological Answer:
- Mass Spectrometry (HRMS): Confirm the molecular ion peak ([M+H]⁺) with a mass error < 2 ppm. The thioether (–S–CH₂–) contributes a distinct isotopic pattern due to sulfur .
- ¹³C NMR: The methylene carbon adjacent to sulfur (CH₂–S) appears at δ 35–40 ppm, while the oxadiazole carbons resonate at δ 165–170 ppm (C5) and δ 155–160 ppm (C2) .
- X-ray Crystallography: Resolve bond lengths (C–S ≈ 1.81 Å) and angles to confirm stereoelectronic effects .
Advanced: How can researchers optimize the coupling of the oxadiazole and thienopyrimidinone subunits?
Methodological Answer:
-
Design of Experiments (DoE): Use a fractional factorial design to test variables:
Variable Range Tested Optimal Condition Solvent DMF, DMSO, THF DMF Temperature (°C) 80–120 100 Catalyst K₂CO₃, Cs₂CO₃ Cs₂CO₃ Results from DoE show Cs₂CO₃ in DMF at 100°C maximizes yield (82%) while minimizing byproducts (<5%) . -
Mechanistic Insight: The oxadiazole methylthio group acts as a nucleophile; polar aprotic solvents stabilize the transition state .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis:
- Compare IC₅₀ values of analogs with varying substituents (e.g., 3-methoxyphenyl vs. 4-chlorophenyl). Tabulate
| Substituent | Target (e.g., kinase X) IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|
| 3-Methoxyphenyl | 12 ± 2 | 8.5 |
| 4-Chlorophenyl | 45 ± 5 | 1.2 |
- Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with methoxy groups) .
- Data Normalization: Account for batch-to-batch variability in purity (e.g., enforce ≥95% purity via preparative HPLC) .
Advanced: What computational methods predict metabolic stability of this compound?
Methodological Answer:
- In Silico Tools:
- Validation: Cross-reference predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Advanced: How to address discrepancies in NMR data between synthetic batches?
Methodological Answer:
- Troubleshooting Workflow:
- Purity Check: Run HPLC-MS to detect impurities (>0.5% requires column chromatography).
- Solvent Artifacts: Ensure deuterated solvents (e.g., DMSO-d₆) are anhydrous; residual water causes peak broadening .
- Tautomerism: For thienopyrimidinones, verify enol-keto equilibrium via variable-temperature NMR (25–60°C) .
- Case Study: A batch showing δ 7.3 ppm (vs. δ 7.1 ppm) for aromatic protons was traced to residual DMF; switched to THF for final recrystallization .
Advanced: What strategies improve yield in multi-step syntheses?
Methodological Answer:
- Flow Chemistry: Implement continuous-flow reactors for high-risk steps (e.g., oxadiazole formation). Benefits:
- 30% reduction in reaction time vs. batch synthesis.
- Enhanced safety for exothermic steps (e.g., nitration) .
- Intermediate Trapping: Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents after each step .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
